cis-1,3-Indandiol

Vue d'ensemble

Description

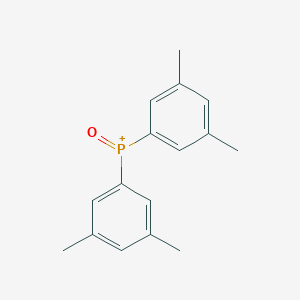

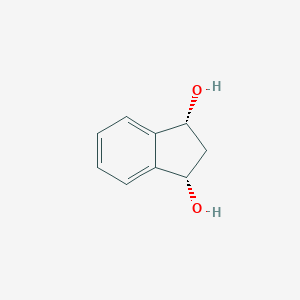

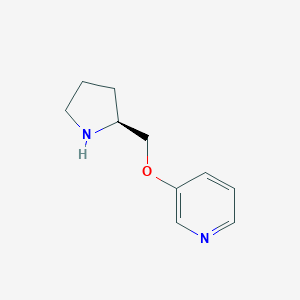

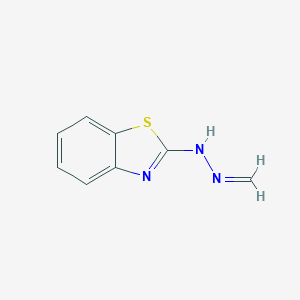

Cis-1,3-Indandiol is a chemical compound with the formula C9H10O2 and a molecular weight of 150.1745 . It is also known by other names such as 1,2-Indandiol, cis-1,2-Indandiol, Indan, 1,2-dihydroxy-, cis-, cis-1,2-Indanediol, and cis-Indan-1,2-diol .

Synthesis Analysis

The bioconversion of indene to cis-1,3-Indandiol can be achieved during the growth of a Rhodococcus strain . In addition to 1-indenol, indene was transformed to cis-indandiol with an enantiomeric excess of 45.2% of cis-(1S,2R)-indandiol over cis-(1R,2S)-indandiol . The bioconversion of indene to cis- (1S,2R) indandiol, a key intermediate in the synthesis of Merck’s HIV protease inhibitor, CRIXIVAN TM can be achieved during the growth of a Rhodococcus strain .Molecular Structure Analysis

The molecular structure of cis-1,3-Indandiol consists of 22 bonds in total, including 12 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 2 hydroxyl groups, and 2 secondary alcohols .Chemical Reactions Analysis

Recombinant Escherichia coli cells expressing the toluene dioxygenase (TDO) genes from Pseudomonas putida convert indene to cis-1S,2R-indandiol .Physical And Chemical Properties Analysis

The physical and chemical properties of cis-1,3-Indandiol include a melting point of 107 °C and a predicted boiling point of 337.8±30.0 °C. It has a predicted density of 1.334±0.06 g/cm3 and a predicted acidity coefficient (pKa) of 13.57±0.40 .Applications De Recherche Scientifique

Microbial Conversion of Indene to Indandiol : This study by Buckland et al. (1999) discusses the oxidation of indene to mixtures of cis- and trans-indandiols by microorganisms like Pseudomonas putida. It highlights the use of cis-1,3-Indandiol as an intermediate in the synthesis of indinavir sulfate, an AIDS treatment drug. The study also covers molecular cloning aspects related to this process (Buckland et al., 1999).

Bioconversion of Indene by Rhodococcus species : Chartrain et al. (1998) investigated the conversion of indene to cis- and trans-indandiol by Rhodococcus species. The produced cis- and trans-indandiol are potential precursors for Crixivan® (Indinavir), another HIV protease inhibitor. The study emphasizes the enantioselective nature of this bioconversion process (Chartrain et al., 1998).

Directed Evolution of Toluene Dioxygenase for Improved Selectivity : Zhang et al. (2000) focused on improving the selectivity of toluene dioxygenase from Pseudomonas putida for cis-indandiol during indene bioconversion. Their work aimed to reduce byproducts in the synthesis process of cis-(1S,2R)-indandiol, a key intermediate for indinavir sulfate production (Zhang et al., 2000).

Engineering an Indene Bioconversion Process : O'Brien et al. (2002) explored the engineering of indene bioconversion processes for producing cis-aminoindanol, another chiral precursor to CRIXIVAN. This study provides insights into the bacterial systems' bioconversion of indene to indandiol and the metabolic engineering involved in optimizing this process for industrial-scale production (O'Brien et al., 2002).

Metabolic Engineering of Indene Bioconversion in Rhodococcus sp. : Stafford et al. (2001) applied metabolic engineering to investigate the enzymatic bioreaction network in Rhodococcus sp. for indene bioconversion. This research provides insights into the production of (2R)-indandiol suitable for synthesizing cis-1-amino-2-indanol, another precursor of Crixivan (Stafford et al., 2001).

Safety and Hazards

Orientations Futures

The future directions in the research and application of cis-1,3-Indandiol could involve further optimization of the bioconversion process for the commercial-scale production of cis-aminoindanol . Additionally, the use of polymers as a sequestering phase for metabolite removal from this transformation in a two-phase partitioning bioreactor (TPPB) shows promise .

Propriétés

IUPAC Name |

(1S,3R)-2,3-dihydro-1H-indene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-11H,5H2/t8-,9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFVTRKZZDKQDX-DTORHVGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C2=CC=CC=C2[C@H]1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is cis-1,3-Indandiol produced using biological methods?

A1: Research shows that cis-1,3-Indandiol can be produced through the stereospecific oxidation of (R)-1-indanol by naphthalene dioxygenase (NDO) derived from the bacterium Pseudomonas sp. strain NCIB 9816-4. [] This enzymatic reaction yields cis-1,3-indandiol as the major product (71% yield) alongside other compounds like (R)-3-hydroxy-1-indanone (18.2%) and cis-1,2,3-indantriol (10.8%). []

A2: Polymers are being explored for their use in solid-liquid two-phase partitioning bioreactors. These bioreactors aim to enhance biotransformation processes by selectively absorbing and removing target compounds from the aqueous phase, improving efficiency. [] While cis-1,3-indandiol is not directly discussed in the context of bioreactors in the provided literature, its relatively hydrophilic nature, as opposed to compounds like 2-phenylethanol, suggests that it might exhibit lower absorption by polymers in such systems. [] Further research is needed to explore the interaction of cis-1,3-indandiol with various polymers and its potential applications in bioreactor technology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[(2R,3S,5R)-2-[[[bis(4-methoxyphenyl)-phenylmethyl]amino]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B66176.png)

![[6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-8-yl] trifluoromethanesulfonate](/img/structure/B66203.png)

![3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane](/img/structure/B66210.png)